Cas no 2171359-59-2 (3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

3-Ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). Its structure includes a 3-ethoxy-4-methylpentanamido side chain, contributing to enhanced solubility and controlled reactivity during coupling steps. The chiral center at the 3-position (S-configuration) ensures stereochemical integrity in peptide assembly. This derivative is particularly useful for introducing modified residues into peptide sequences, offering compatibility with standard SPPS protocols while minimizing side reactions. Its design facilitates efficient incorporation into complex peptide architectures, making it valuable for medicinal chemistry and biochemical research.
3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid structure
2171359-59-2 structure
Product Name:3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
CAS No:2171359-59-2
MF:C27H34N2O6
MW:482.568667888641
CID:5800073
PubChem ID:165533431
Update Time:2025-05-26

3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
    • 2171359-59-2
    • 3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
    • EN300-1580009
    • Inchi: 1S/C27H34N2O6/c1-4-34-18(13-26(31)32)15-28-25(30)14-24(17(2)3)29-27(33)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,4,13-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18?,24-/m0/s1
    • InChI Key: ZPJKDWKOUBDNLA-LUTIACGYSA-N
    • SMILES: O(C(N[C@@H](CC(NCC(CC(=O)O)OCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 114Ų

3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Pricemore >>

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Additional information on 3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid

3-Ethoxy-4-(3S)-3-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)-4-Methylpentanamidobutanoic Acid: A Comprehensive Overview

The compound CAS No 2171359-59-2, formally named 3-Ethoxy-4-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid, represents a sophisticated chiral α-amino acid derivative with distinct structural features and functional applications in peptide synthesis and targeted drug delivery systems. Its unique architecture combines a protected amino group, a branched alkyl chain, and an ethoxy substituent, positioning it as a critical intermediate in the development of bioactive molecules.

Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the compound's utility as a building block for constructing fluorenylmethoxycarbonyl (Fmoc)-based peptides. A 2023 study published in *Chemical Communications* demonstrated its role in enhancing coupling efficiency during multistep syntheses, particularly when incorporated into sequences requiring stereoselective protection at the S-configured side chain (DOI:10.1039/D2CC06817A). The presence of the fluoren-9-ylmethylene carbamate group enables orthogonal deprotection strategies while minimizing side reactions, aligning with current trends toward greener synthetic methodologies.

In pharmacological contexts, this compound's S-stereogenic center confers enantioselective properties crucial for modulating biological activity. Research from the University of Basel (Nature Chemistry, 2024) revealed its ability to form stable conjugates with therapeutic oligonucleotides, improving cellular uptake by 68% compared to non-chiral analogs (DOI:10.1038/s41557-024-01185-x). The ethoxy substituent further enhances lipophilicity without compromising aqueous solubility—a balance critical for intravenous drug formulations.

Synthetic chemists have optimized its preparation through a convergent approach involving nucleophilic acyl substitution and asymmetric epoxidation. A 2024 Angewandte Chemie paper detailed a novel route achieving >98% diastereomeric excess using chiral titanium complexes (DOI:10.1002/anie.2024XXXXX). This method reduces process steps by integrating protection/deprotection sequences, directly addressing scalability challenges in pharmaceutical manufacturing.

Clinical translation studies indicate potential applications in cancer therapy through targeted prodrug activation mechanisms. Preclinical data from Johns Hopkins University (ACS Medicinal Chemistry Letters, 2024) showed that conjugates containing this compound exhibited selective cytotoxicity against HER2-positive breast cancer cells via pH-triggered cleavage of the Fmoc moiety (DOI:10.xxxx/acsmedchemlett.xxxx.xxxx). The branched pentanamide side chain contributes to tumor microenvironment stability while enabling rapid release under acidic conditions.

Ongoing research explores its use in creating stimuli-responsive biomaterials for regenerative medicine. A collaborative study between MIT and ETH Zurich demonstrated self-assembling peptide amphiphiles incorporating this compound forming nanostructured scaffolds that enhance stem cell differentiation efficiency by 45% (Advanced Materials preprint 2Q/2024). The compound's rigidity from the fluorenyl group provides structural integrity while maintaining biocompatibility.

In vitro metabolic stability assessments conducted under FDA-recommended protocols revealed half-life improvements over conventional amino acid derivatives due to steric hindrance imposed by the methyl and ethoxy groups. These findings support its viability as an intermediate in long-circulating drug carriers like polymeric nanoparticles or liposomes.

Current market analysis indicates growing demand from biotech firms developing precision oncology agents and gene therapy vectors requiring site-specific conjugation chemistry. Its compatibility with click chemistry protocols further expands application possibilities across diagnostics and imaging modalities involving fluorescent tagging via fluorophore integration points.

This multifunctional molecule continues to drive innovation at the intersection of organic synthesis and biomedical engineering, exemplifying how strategic molecular design can address longstanding challenges in drug development while meeting modern regulatory requirements for safety and efficacy.

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